molecular formula C17H12ClNO3 B8041888 N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide

N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide

Cat. No.: B8041888
M. Wt: 313.7 g/mol
InChI Key: XKOZBUOJQTVRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with a 2-chlorophenyl group and an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-10(20)19-12-7-6-11-8-14(17(21)22-16(11)9-12)13-4-2-3-5-15(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZBUOJQTVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form 3-(2-chlorophenyl)-2-oxochromen-4-one.

    Acetylation: The intermediate product is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.